molecular formula C13H16N4O3S B5564512 N-[(E)-(4-nitrophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

N-[(E)-(4-nitrophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

Cat. No.: B5564512
M. Wt: 308.36 g/mol
InChI Key: DFAFLPZBYJPEKS-NTEUORMPSA-N
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Description

N-[(E)-(4-nitrophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-nitrophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-thiomorpholin-4-ylacetamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-nitrophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-aminophenyl derivative.

    Reduction: Corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(4-nitrophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(4-nitrophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The Schiff base moiety can also form coordination complexes with metal ions, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
  • **N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
  • **N-[(E)-(4-nitrophenyl)methylideneamino]methanamine

Uniqueness

N-[(E)-(4-nitrophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide is unique due to the presence of the thiomorpholine ring, which imparts specific electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from other Schiff bases with different substituents.

Properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c18-13(10-16-5-7-21-8-6-16)15-14-9-11-1-3-12(4-2-11)17(19)20/h1-4,9H,5-8,10H2,(H,15,18)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAFLPZBYJPEKS-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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